molecular formula C8H7BrF2O B8203986 (5-Bromo-2,3-difluoro-4-methylphenyl)methanol

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol

Cat. No.: B8203986
M. Wt: 237.04 g/mol
InChI Key: HXPFTQKVNASGLE-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol is an aromatic compound with the molecular formula C8H7BrF2O It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-difluoro-4-methylphenyl)methanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2,3-difluoro-4-methylphenyl)aldehyde or (5-Bromo-2,3-difluoro-4-methylbenzoic acid). Substitution reactions can produce a wide range of derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-methylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2,4-difluoro-3-methylphenyl)methanol: Similar structure but with different positions of fluorine atoms.

    (5-Bromo-2,3-difluoro-4-methylphenyl)boronic acid: Contains a boronic acid group instead of a methanol group.

    (5-Bromo-2,3-difluoro-4-methylphenyl)(furan-2-yl)methanol: Contains a furan ring attached to the methanol group.

Uniqueness

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol is unique due to its specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

(5-Bromo-2,3-difluoro-4-methylphenyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a phenolic structure with bromine and fluorine substituents, which are known to influence its biological properties. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, particularly enzymes and receptors. The halogen substituents may affect binding affinities and specificity, potentially leading to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction processes.

Biological Activity Data

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.5 μg/mLBactericidal
Escherichia coli1.0 μg/mLBacteriostatic
Candida albicans0.25 μg/mLFungicidal

Case Studies

Comparative Analysis

When compared to structurally similar compounds such as (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol and others, this compound exhibits unique properties due to its specific substitution pattern.

Table 2: Comparison with Similar Compounds

CompoundMIC (μg/mL)Biological Activity
This compound0.25Antifungal
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol0.50Antibacterial
(5-Bromo-2-fluoro-4-chlorophenyl)methanol1.00Antiviral

Properties

IUPAC Name

(5-bromo-2,3-difluoro-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2,12H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFTQKVNASGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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